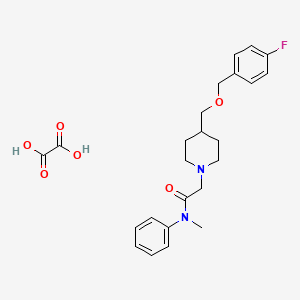
2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-methyl-N-phenylacetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms
One study focused on the role of orexin (OX) and their receptors (OXR) in modulating feeding, arousal, stress, and drug abuse. The study explored the effects of various compounds, including SB-649868, a dual OX1/OX2R antagonist, in a binge eating (BE) model in female rats. This research provides insight into the potential application of related compounds in addressing compulsive food consumption and eating disorders with a compulsive component, suggesting a novel pharmacological treatment pathway (Piccoli et al., 2012).
Radiosynthesis for NMDA Receptor Antagonism
Another application is found in the radiosynthesis of N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide for in vivo imaging of the NR2B NMDA receptor system by positron emission tomography (PET). This compound, labeled with carbon-11, demonstrated high affinity and selectivity for NR2B receptors, indicating its utility in neuroimaging to study receptor distribution and functioning (Labas et al., 2009).
Corrosion Inhibition of Iron
Research into the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion provides another application. Quantum chemical calculations and molecular dynamics simulations have been performed to investigate these properties, showing the potential of such compounds in protecting metallic surfaces against corrosion (Kaya et al., 2016).
Synthesis for Acetylcholinesterase Studies
The synthesis and evaluation of 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase (AChE) represent another area of research. Although the compound showed potent in vitro biological activity, its nonspecific distribution in brain regions suggested limitations for its use in AChE studies, highlighting the complexities involved in designing effective neuroimaging agents (Lee et al., 2000).
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-N-methyl-N-phenylacetamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2.C2H2O4/c1-24(21-5-3-2-4-6-21)22(26)15-25-13-11-19(12-14-25)17-27-16-18-7-9-20(23)10-8-18;3-1(4)2(5)6/h2-10,19H,11-17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZMUAJFQFFQFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)

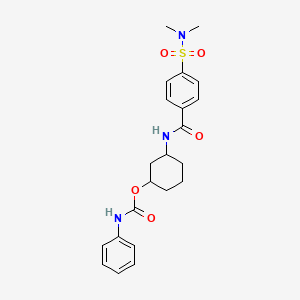
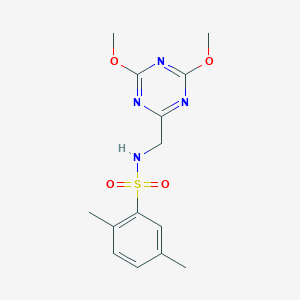
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)
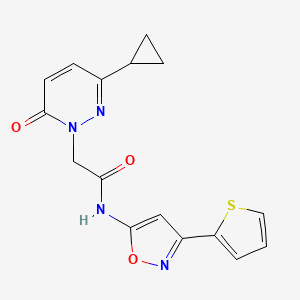


![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)

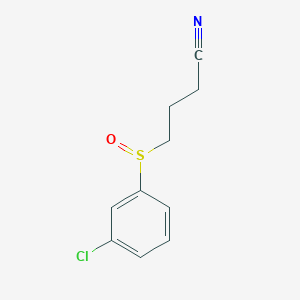
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)
![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

